molecular formula C13H11ClO2 B6379615 5-(3-Chlorophenyl)-2-methoxyphenol, 95% CAS No. 1261947-38-9

5-(3-Chlorophenyl)-2-methoxyphenol, 95%

Cat. No. B6379615
CAS RN: 1261947-38-9
M. Wt: 234.68 g/mol
InChI Key: ZLDGYXNSEGTWIZ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-methoxyphenol, also known as chlorophenol, is a chemical compound found in a variety of products including drugs, pesticides, and industrial chemicals. It is a colorless, odorless solid with a melting point of approximately 104°C. Chlorophenol is a widely used compound in the field of scientific research due to its unique properties and potential applications.

Scientific Research Applications

Chlorophenol is used in a variety of scientific research applications. It is often used as a starting material in the synthesis of other compounds, such as drugs and pesticides. It is also used as a reagent in the synthesis of polymers, as a catalyst in organic reactions, and as a reactant in the production of polymeric materials. Chlorophenol has also been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of pharmaceuticals.

Mechanism of Action

Chlorophenol is believed to act as an inhibitor of enzymes involved in the metabolism of other compounds. Specifically, it is thought to inhibit the cytochrome P450 enzyme system, which is responsible for the metabolism of many drugs and other compounds. As an inhibitor, 5-(3-Chlorophenyl)-2-methoxyphenol, 95% can interfere with the metabolism of other compounds, resulting in an increase in their concentration in the body.
Biochemical and Physiological Effects
Chlorophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the liver, as well as the kidneys, lungs, and heart. In addition, it has been shown to have an effect on the immune system, as well as on the endocrine system. Chlorophenol has also been shown to have an effect on the central nervous system, as well as on the reproductive system.

Advantages and Limitations for Lab Experiments

Chlorophenol has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. Additionally, 5-(3-Chlorophenyl)-2-methoxyphenol, 95% is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, one of the main limitations is its toxicity, which can be dangerous if not handled properly. Additionally, 5-(3-Chlorophenyl)-2-methoxyphenol, 95% can be difficult to work with due to its low solubility in water.

Future Directions

Chlorophenol has a variety of potential future directions for research. One potential direction is the development of new methods for synthesizing 5-(3-Chlorophenyl)-2-methoxyphenol, 95%. Additionally, further research could be done to explore the potential applications of 5-(3-Chlorophenyl)-2-methoxyphenol, 95% in the synthesis of other compounds, such as drugs and pesticides. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(3-Chlorophenyl)-2-methoxyphenol, 95%, as well as its potential mechanisms of action. Finally, further research could be done to explore the potential toxicity of 5-(3-Chlorophenyl)-2-methoxyphenol, 95% and to develop methods for safely handling and using the compound.

Synthesis Methods

Chlorophenol can be synthesized through a variety of methods. One method involves the reaction of 3-chloro-4-hydroxybenzaldehyde and 2-methoxy-5-chlorobenzyl alcohol in the presence of a base. The reaction is carried out at a temperature of 80-90°C, and the yield is typically 95%. Other methods of synthesis include the reaction of 3-chloroaniline and 2-methoxy-5-chlorobenzyl bromide, as well as the reaction of 3-chlorobenzaldehyde and 2-methoxy-5-chlorobenzyl bromide.

properties

IUPAC Name

5-(3-chlorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDGYXNSEGTWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685517
Record name 3'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-2-methoxyphenol

CAS RN

1261947-38-9
Record name 3'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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